1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol
Overview
Description
Molecular Structure Analysis
The molecular formula C₁₂H₁₆O₄ indicates 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms. The presence of three methoxy groups (–OCH₃) on the phenyl ring contributes to its unique structure. Analyzing the 1H and 13C NMR spectra can provide insights into the connectivity and arrangement of atoms within the molecule .
Scientific Research Applications
Molecular Structure and Spectroscopy
1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol has been the subject of various studies focusing on its molecular structure and spectroscopic properties. For instance, a compound synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde was analyzed using Fourier-transform infrared spectroscopy (FT-IR) and X-ray diffraction studies. The study highlighted the compound's hyperpolarizability, infrared intensities, and geometrical parameters, demonstrating its potential in various spectroscopic applications (Mary et al., 2015).
Fluorescence Properties
Research has also explored the fluorescence properties of heteroaryl chalcone derivatives, including those containing the 3,4,5-trimethoxyphenyl moiety. These studies have shown that the position of methoxy groups significantly affects the fluorescent properties of these compounds. This insight is valuable for developing materials with specific optical properties (Suwunwong et al., 2011).
Crystal Structure Analysis
Several studies have been conducted to analyze the crystal structure of compounds related to this compound. For example, the crystal structure of a compound with a hydroxynaphthyl ring and a trimethoxyphenyl ring was examined, providing insights into the molecular geometry and intermolecular interactions (Srividya et al., 2015).
Antimicrobial and Anticancer Activity
Compounds with the 3,4,5-trimethoxyphenyl structure have been studied for their potential antimicrobial and anticancer activities. This includes research on derivatives of 1-[3,4,5-trimethoxyphenyl]prop-2-eneI-one, which have shown promise as intermediates in synthesizing potent pharmacologically active compounds (Ram et al., 2001).
Cholinesterase Inhibitory Activity
The inhibitory activity of 3,4,5-trimethoxycinnamates on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been investigated, showing potential applications in treating neurodegenerative diseases like Alzheimer’s (Kos et al., 2021).
Photophysical Investigation
The photophysical properties of derivatives like 1-(2,5-dimethylfuran-3-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one have been explored, with studies examining the effect of solvents on electronic absorption and emission spectroscopy. These findings are relevant for developing dyes and probes in fluorescence-based applications (Khan & Asiri, 2016).
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h5-7,9,13H,1H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYWANZZSNZJTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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